Product packaging for 4-tert-butyl-3-nitrobenzene-1-sulfonamide(Cat. No.:CAS No. 218442-56-9)

4-tert-butyl-3-nitrobenzene-1-sulfonamide

Cat. No.: B2481079
CAS No.: 218442-56-9
M. Wt: 258.29
InChI Key: QSGJVCLBOLUALD-UHFFFAOYSA-N
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Description

4-tert-butyl-3-nitrobenzene-1-sulfonamide (CAS 218442-56-9) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C10H14N2O4S and a molecular weight of 258.29 g/mol , this benzenesulfonamide derivative features a tert-butyl group and a nitro group on the benzene ring, which can be utilized in various organic synthesis pathways. The compound is a key building block in medicinal chemistry research, particularly in the synthesis of novel molecules, such as protein kinase inhibitors, which are investigated for their potential in anticancer therapies . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O4S B2481079 4-tert-butyl-3-nitrobenzene-1-sulfonamide CAS No. 218442-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)8-5-4-7(17(11,15)16)6-9(8)12(13)14/h4-6H,1-3H3,(H2,11,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGJVCLBOLUALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 3 Nitrobenzene 1 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of chemical shifts, coupling constants, and through-space correlations provides definitive evidence for the constitution of 4-tert-butyl-3-nitrobenzene-1-sulfonamide.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the sulfonamide N-H proton, and the protons of the tert-butyl group. The chemical shifts are heavily influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Aromatic Protons : The aromatic region will show a complex splitting pattern due to the three adjacent protons on the trisubstituted ring. The nitro group (NO₂) is a strong electron-withdrawing group, causing deshielding (a downfield shift) of nearby protons. ucl.ac.uk The sulfonamide (-SO₂NH₂) group is also electron-withdrawing, while the tert-butyl group is weakly electron-donating. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field. The other two aromatic protons will exhibit chemical shifts and coupling patterns consistent with their positions relative to the three substituents. For example, in related nitro-substituted benzenesulfonamides, aromatic protons adjacent to the nitro group can appear in the range of 8.12-8.27 ppm. rsc.org

Sulfonamide Proton (-SO₂NH₂) : The proton of the sulfonamide group is acidic and its chemical shift is often concentration and solvent-dependent. It typically appears as a broad singlet in a region far downfield, often between 8.78 and 10.72 ppm in similar sulfonamide structures. rsc.orgrsc.org

Tert-butyl Protons (-(CH₃)₃C) : The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. Due to the insulating effect of the quaternary carbon, this signal will be found in the upfield aliphatic region, typically around 1.3-1.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound.
Proton GroupExpected Chemical Shift (ppm)MultiplicityNotes
Ar-H (ortho to NO₂)~8.3 - 8.5d (doublet)Most deshielded aromatic proton due to proximity to the nitro group.
Ar-H (ortho to SO₂NH₂)~8.0 - 8.2dd (doublet of doublets)Influenced by both nitro and sulfonamide groups.
Ar-H (ortho to t-Bu)~7.7 - 7.9d (doublet)Least deshielded aromatic proton.
-SO₂NH₂~10.0 - 10.7s (singlet, broad)Chemical shift is variable and depends on solvent and concentration. rsc.org
-C(CH₃)₃~1.3 - 1.4s (singlet)Characteristic sharp signal for the nine equivalent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene ring are particularly informative about the electronic effects of the substituents.

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitro group (C-NO₂) will be significantly deshielded. Similarly, the carbon attached to the sulfonamide group (C-SO₂NH₂) will appear downfield. The carbon bearing the tert-butyl group (C-tBu) will also be shifted downfield. The remaining three aromatic CH carbons will appear in the typical aromatic region (110-140 ppm), with their exact shifts determined by the combined electronic influences of the substituents. In comparable structures, aromatic carbons in sulfonamide derivatives show signals in the region between 111.83 and 160.11 ppm. rsc.org

Tert-butyl Carbons : The ¹³C NMR spectrum will show two signals for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons. The quaternary carbon signal typically appears in the 30-40 ppm range, while the methyl carbons appear further upfield, around 25-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
Carbon AtomExpected Chemical Shift (ppm)Notes
C-SO₂NH₂~140 - 145Ipso-carbon attached to the sulfonamide group.
C-NO₂~145 - 150Ipso-carbon attached to the nitro group; significantly deshielded.
C-(t-Bu)~150 - 155Ipso-carbon attached to the tert-butyl group.
Ar-CH~120 - 140Three distinct signals for the aromatic methine carbons.
-C(CH₃)₃~35 - 40Quaternary carbon of the tert-butyl group.
-C(CH₃)₃~30 - 32Three equivalent methyl carbons of the tert-butyl group.

To unambiguously assign the proton and carbon signals, especially for the closely spaced aromatic resonances, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their connectivity and relative positions on the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HSQC or HMQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the sulfonamide and nitro functional groups.

Sulfonamide Group (-SO₂NH₂) :

S=O Stretching : The sulfonamide group has two S=O bonds, leading to symmetric and asymmetric stretching vibrations. These are typically strong bands in the IR spectrum. The asymmetric stretch (νₐₛ SO₂) appears at a higher frequency, generally in the 1300-1370 cm⁻¹ range, while the symmetric stretch (νₛ SO₂) is found in the 1125-1180 cm⁻¹ region. nih.govresearchgate.net

N-H Stretching : The N-H stretching vibration (ν N-H) of the sulfonamide group usually appears as a single peak in the range of 3230-3300 cm⁻¹. rsc.org Its position can be affected by hydrogen bonding.

S-N Stretching : The S-N stretching vibration is typically found in the 930-940 cm⁻¹ range. nih.gov

Nitro Group (Ar-NO₂) :

NO₂ Stretching : Like the SO₂ group, the NO₂ group exhibits strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, the asymmetric stretch (νₐₛ NO₂) is observed in the 1500-1570 cm⁻¹ range, and the symmetric stretch (νₛ NO₂) is found between 1300-1370 cm⁻¹. researchgate.netmdpi.com The symmetric stretch may sometimes overlap with the asymmetric S=O stretch of the sulfonamide group.

NO₂ Bending/Deformation : Other vibrations, such as the scissoring mode, occur at lower frequencies, typically in the 800-900 cm⁻¹ range. nih.gov

Table 3: Key Vibrational Mode Assignments for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
-SO₂NH₂N-H stretch3230 - 3300Medium
Ar-NO₂Asymmetric NO₂ stretch1500 - 1570Strong
-SO₂NH₂Asymmetric S=O stretch1300 - 1370Strong
Ar-NO₂Symmetric NO₂ stretch1300 - 1370Strong
-SO₂NH₂Symmetric S=O stretch1125 - 1180Strong
-SO₂NH₂S-N stretch930 - 940Medium

To support and refine the assignment of experimental vibrational spectra, computational methods, particularly Density Functional Theory (DFT), are widely employed. nih.gov By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated and compared with the experimental IR and Raman data. kau.edu.sa

The process involves:

Geometry Optimization : The three-dimensional structure of this compound is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). nih.govslideshare.net

Frequency Calculation : Vibrational frequencies are then calculated for the optimized geometry. It is common for calculated frequencies to be systematically higher than experimental values, necessitating the use of scaling factors to improve agreement. researchgate.net

Spectral Comparison : The scaled theoretical frequencies, along with their calculated IR and Raman intensities, are compared to the experimental spectra. This comparison allows for a more confident and detailed assignment of the observed bands, including complex vibrations in the fingerprint region and the confirmation of specific vibrational modes for the key functional groups. nih.gov This approach is particularly useful for resolving ambiguities where experimental bands from different functional groups overlap, such as the symmetric NO₂ and asymmetric SO₂ stretching modes. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, MS provides precise information on molecular weight and elemental composition, while tandem MS (MS/MS) experiments reveal detailed structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₀H₁₄N₂O₄S, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound can be calculated by summing the exact masses of its constituent isotopes. This calculated value serves as a reference for experimental HRMS measurements. An experimental mass measurement that falls within a narrow tolerance (typically < 5 ppm) of the theoretical mass provides strong evidence for the assigned elemental composition.

Molecular FormulaAdductTheoretical Exact Mass (Da)Primary Isotopes
C₁₀H₁₄N₂O₄S[M+H]⁺275.07015¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule, providing insights into its structural connectivity. The fragmentation of sulfonamides under conditions like electrospray ionization (ESI) often follows characteristic patterns. nih.gov For this compound, the fragmentation is expected to be initiated by cleavage of the relatively weak S-N and Ar-S bonds.

Key fragmentation pathways for aromatic sulfonamides typically include:

Loss of Sulfur Dioxide (SO₂): A common fragmentation involves the elimination of an SO₂ molecule (64 Da).

Cleavage of the S-N Bond: This cleavage can lead to the formation of ions corresponding to the arylsulfonyl moiety and the amine moiety. researchgate.net

Cleavage of the C-S Bond: This results in the loss of the sulfonamide group and the formation of an aryl cation.

Fragmentation of the tert-butyl group: The tert-butyl group can fragment via the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation.

Based on these general principles, a proposed fragmentation pathway for this compound is outlined below.

Precursor Ion [M+H]⁺ (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
275.07259.04CH₄[M+H - CH₄]⁺
275.07211.05SO₂[M+H - SO₂]⁺
275.07195.05SO₂NH₂[C₁₀H₁₃NO]⁺
275.07156.01C₈H₇NO₂[SO₂NH₂ + C(CH₃)₃]⁺ related fragment

X-ray Crystallography of this compound and Related Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information about bond lengths, bond angles, molecular conformation, and intermolecular interactions.

The crystal system and space group describe the symmetry of the unit cell, which is the basic repeating unit of a crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of related structures provides insight into the likely packing arrangements. For instance, similar sulfonamide derivatives often crystallize in common crystal systems such as monoclinic or orthorhombic. researchgate.netgrowingscience.com The space group is determined by the specific symmetry elements present in the crystal. tamu.educaltech.edu

CompoundCrystal SystemSpace GroupReference
4-(tert-butyl)-N,N-diethylbenzenesulfonamideMonoclinicP2₁/c growingscience.com
A related nitroaniline derivativeOrthorhombicP2₁2₁2₁ researchgate.net

The three-dimensional conformation of this compound is dictated by the spatial arrangement of its substituents around the central benzene ring. The sulfonamide group typically exhibits a distorted tetrahedral geometry around the sulfur atom. nih.gov The orientation of the sulfonamide and nitro groups relative to the benzene ring, defined by torsion angles, is of key interest.

Significant steric hindrance between the bulky tert-butyl group and the adjacent nitro group would likely force the nitro group to twist out of the plane of the benzene ring to minimize repulsion. Similarly, steric interactions may influence the rotational position of the sulfonamide group. The conformation is a balance between electronic effects (conjugation) and steric demands.

The sulfonamide group is a classic hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). nih.gov This functionality allows molecules of this compound to self-assemble into higher-order structures in the solid state. The nitro group's oxygen atoms are also effective hydrogen bond acceptors.

Common intermolecular interactions expected in the crystal structure include:

N-H···O=S Hydrogen Bonds: This is a very common and strong interaction in sulfonamides, often leading to the formation of centrosymmetric dimers or infinite chains. nih.gov

N-H···O(nitro) Hydrogen Bonds: The amine protons can also form hydrogen bonds with the oxygen atoms of the nitro group on an adjacent molecule.

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic or tert-butyl C-H groups and sulfonyl or nitro oxygens, can further stabilize the crystal packing. nih.gov

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although this can be hindered by the bulky substituents.

These interactions collectively guide the formation of a stable, three-dimensional supramolecular architecture.

Interaction TypeDonorAcceptorPotential Motif
Strong Hydrogen BondN-H (sulfonamide)O=S (sulfonamide)Dimers, Chains
Hydrogen BondN-H (sulfonamide)O-N (nitro)Chains, Sheets
Weak Hydrogen BondC-H (aromatic/aliphatic)O=S or O-N3D Network
Stacking InteractionAromatic Ring (π-system)Aromatic Ring (π-system)Offset Stacks

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 3 Nitrobenzene 1 Sulfonamide

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying molecular systems. Through DFT, various electronic and structural properties of 4-tert-butyl-3-nitrobenzene-1-sulfonamide can be determined, offering a foundational understanding of its chemical behavior.

The initial step in most computational studies is the determination of the molecule's most stable three-dimensional conformation, a process known as geometry optimization. For this compound, this involves calculating the electronic energy at various atomic arrangements to find the structure with the minimum energy. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a robust description of the electronic environment.

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. The energetic landscape can be further explored by rotating specific bonds, such as the C-S and S-N bonds, to identify rotational barriers and other stable or metastable conformations. This analysis is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a biological receptor.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-S 1.78 O-S-O 120.5
S-N 1.65 C-S-N 105.8
S=O 1.45 C-C-N(O2) 122.3

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing nitro and sulfonamide groups is expected to lower the energy of the LUMO, potentially resulting in a moderate energy gap.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Parameter Energy (eV)
HOMO -7.85
LUMO -3.20

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would likely show regions of negative potential (typically colored red) localized around the oxygen atoms of the nitro and sulfonamide groups, indicating these are the most probable sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the sulfonamide's amino group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The tert-butyl group, being electron-donating, would influence the charge distribution on the benzene (B151609) ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. By transforming the complex molecular orbitals into localized orbitals that represent Lewis-like bonding patterns (i.e., bonds and lone pairs), NBO analysis can quantify the stabilization energy associated with charge transfer between filled and empty orbitals.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These descriptors provide a more nuanced understanding of its chemical behavior than the HOMO-LUMO gap alone.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A higher value of chemical hardness indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is the negative of the chemical potential (-μ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

Table 3: Calculated Quantum Chemical Descriptors

Descriptor Value
Chemical Hardness (η) 2.325 eV
Chemical Potential (μ) -5.525 eV
Electronegativity (χ) 5.525 eV

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Given that many sulfonamide derivatives exhibit anticancer activity through the inhibition of carbonic anhydrases, a hypothetical molecular docking study of this compound with human carbonic anhydrase IX (CA IX) can be envisioned. CA IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.

Table 4: Hypothetical Molecular Docking Results with Carbonic Anhydrase IX

Parameter Value
Binding Energy -8.2 kcal/mol
Key Interacting Residues Zn²⁺, Thr199, Thr200, Val121, Leu198

Note: The data in this table is illustrative and based on typical interactions observed for sulfonamide inhibitors of carbonic anhydrase.

Ligand-Protein Binding Interactions and Binding Modes

Computational docking simulations are a cornerstone in predicting the binding affinity and orientation of a ligand within a protein's active site. For this compound, such studies would elucidate the specific non-covalent interactions that govern its binding. The primary sulfonamide group is a key pharmacophore known to participate in significant binding events. nih.gov It is anticipated that the ionized sulfonamide would act as a strong hydrogen bond donor and acceptor, potentially coordinating with metal ions, such as zinc, present in the active sites of metalloenzymes.

An illustrative representation of potential ligand-protein interactions for a sulfonamide derivative is presented in Table 1.

Table 1: Potential Ligand-Protein Interactions for a Sulfonamide Derivative

Interaction Type Interacting Group on Ligand Potential Interacting Amino Acid Residues
Hydrogen Bonding Sulfonamide (NH2 and SO2) Serine, Threonine, Aspartate, Glutamate, Histidine
Ionic/Coordinate Bonding Ionized Sulfonamide Metal ions (e.g., Zn2+), Arginine, Lysine
Hydrophobic Interactions tert-Butyl group, Phenyl ring Leucine, Isoleucine, Valine, Alanine
π-π Stacking Phenyl ring Phenylalanine, Tyrosine, Tryptophan

Identification of Key Amino Acid Residues in Binding Pockets

The identification of key amino acid residues crucial for the binding of this compound would be a direct outcome of molecular docking and molecular dynamics simulations. These residues are the specific amino acids within the protein's binding site that form the most significant and stable interactions with the ligand.

For sulfonamides, residues capable of hydrogen bonding with the sulfonamide moiety are of primary importance. Additionally, the hydrophobic tert-butyl group would likely interact with a sub-pocket lined with non-polar residues. The nitro group's position on the benzene ring would dictate its potential hydrogen bonding partners. A hypothetical summary of key amino acid residues identified through a simulated docking study of a sulfonamide derivative is provided in Table 2.

Table 2: Hypothetical Key Amino Acid Residues in a Binding Pocket for a Sulfonamide Derivative

Amino Acid Residue Type Predicted Interaction with this compound
Histidine 94 Polar, Basic Coordination with the sulfonamide group via a zinc ion
Threonine 199 Polar, Uncharged Hydrogen bonding with the sulfonamide group
Valine 121 Non-polar Hydrophobic interaction with the tert-butyl group
Phenylalanine 131 Aromatic π-π stacking with the benzene ring

Molecular Mechanics and Dynamics Simulations

Conformational Analysis and Rotational Barriers

The three-dimensional conformation of this compound is critical to its biological activity. Conformational analysis, typically performed using molecular mechanics or quantum mechanics calculations, would identify the most stable (lowest energy) spatial arrangements of the atoms. A key aspect of this molecule's conformation is the rotational barrier around the C-S and C-N bonds connecting the sulfonamide and nitro groups to the benzene ring, as well as the rotation of the tert-butyl group.

Stability of Molecular Structures in Solution and Biological Environments

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules in various environments over time. An MD simulation of this compound in an aqueous solution would reveal its solvation properties and conformational stability in a polar environment. nih.govresearchgate.net The interactions between the solute and water molecules, including the formation of hydrogen bonds with the sulfonamide and nitro groups, would be explicitly modeled.

Furthermore, MD simulations of the ligand-protein complex can assess the stability of the predicted binding mode. By simulating the complex in a biological environment (e.g., solvated in water with physiological ion concentrations), one can observe whether the key interactions are maintained over time, providing a more rigorous validation of the docking results.

Advanced Reaction Chemistry and Synthetic Applications of 4 Tert Butyl 3 Nitrobenzene 1 Sulfonamide

Nucleophilic Aromatic Substitution (SNAr) Reactions involving the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, typically requiring the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex as an intermediate. wikipedia.org In 4-tert-butyl-3-nitrobenzene-1-sulfonamide, both the nitro and sulfonamide groups are powerful electron-withdrawing substituents, which significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

While halogens are the most common leaving groups in SNAr reactions, the nitro group can also be displaced under certain conditions, particularly when the aromatic ring is highly electron-deficient. wikipedia.orgstackexchange.com The viability of the nitro group as a nucleofuge (leaving group) is enhanced by the presence of other activating groups that can stabilize the anionic Meisenheimer intermediate. nih.govgoogle.com For this compound, a strong nucleophile could potentially attack the carbon atom bearing the nitro group, leading to its substitution. However, direct displacement of a nitro group is less common than displacement of a halide and often requires forcing conditions or specific substrates, such as highly activated nitroimidazoles or nitropyridines. stackexchange.comresearchgate.net Therefore, while theoretically possible due to the electronic activation of the ring, SNAr reactions involving the direct displacement of the nitro group on this specific scaffold are expected to be challenging and not a primary pathway for diversification.

Reduction Chemistry of the Nitro Functionality

The reduction of the aromatic nitro group is one of the most fundamental and synthetically useful transformations for nitroarenes. wikipedia.org This reaction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, profoundly altering the electronic properties and reactivity of the aromatic ring.

Synthesis of Amino-Sulfonamide Derivatives

The selective reduction of the nitro group in this compound yields 3-amino-4-tert-butylbenzene-1-sulfonamide . This transformation is a key step in unlocking the synthetic potential of the scaffold. A variety of methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and efficient. acs.org The presence of the sulfonamide group is generally well-tolerated under many standard reduction conditions.

Table 1: Common Methods for the Reduction of Aromatic Nitro Groups
Reagent/CatalystTypical ConditionsKey Features
H2, Palladium on Carbon (Pd/C)Methanol or Ethanol, room temperature to 50°C, 1-50 atm H2High efficiency, clean reaction, catalyst can be recycled.
Iron (Fe) powder, HCl or Acetic AcidEthanol/Water, refluxCost-effective, widely used in industrial processes.
Tin(II) Chloride (SnCl2)Ethanol or Ethyl Acetate, HCl, room temperature to refluxMild conditions, good for laboratory scale.
Sodium Dithionite (Na2S2O4)Aqueous or biphasic systems, often with a phase-transfer catalystUseful for selective reductions in the presence of other reducible groups.
Hydrazine Hydrate (N2H4·H2O), CatalystRaney Nickel or O-MoS2, Ethanol, refluxTransfer hydrogenation method, avoids the need for high-pressure H2 gas. iranarze.ir

The resulting product, 3-amino-4-tert-butylbenzene-1-sulfonamide, is a valuable intermediate, as the primary aromatic amine can undergo a wide array of subsequent chemical transformations.

Subsequent Transformations of the Amine Group

The primary amine of 3-amino-4-tert-butylbenzene-1-sulfonamide is a versatile functional handle for further molecular elaboration. Key reactions include:

Diazotization and Sandmeyer Reactions : Treatment of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) produces a diazonium salt. organic-chemistry.org This intermediate is highly useful as it can be converted into a wide range of functional groups by reaction with various reagents. For example, treatment with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) allows for the introduction of -Cl, -Br, or -CN groups, respectively. This provides a crucial entry point for subsequent cross-coupling reactions.

Acylation : The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form amide derivatives. This is a common strategy in medicinal chemistry to modify the properties of a lead compound.

Formation of Schiff Bases : Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates for the synthesis of heterocyclic systems. mdpi.com

Diazo Coupling : The diazonium salt can react with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds, which are known for their applications as dyes. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is the hallmark reaction of benzene and its derivatives. The outcome of EAS on a substituted benzene ring is governed by the electronic and steric properties of the substituents already present. uomustansiriyah.edu.iq In this compound, the directing effects of the three substituents must be considered.

-SO₂NH₂ (Sulfonamide) : A deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

-NO₂ (Nitro) : A powerful deactivating, meta-directing group. youtube.com

-C(CH₃)₃ (tert-butyl) : An activating, ortho, para-directing group due to inductive electron donation and hyperconjugation. ucla.edu

The positions on the ring are C1(-SO₂NH₂), C3(-NO₂), and C4(-C(CH₃)₃). The two powerful deactivating groups (-NO₂ and -SO₂NH₂) strongly reduce the ring's reactivity towards electrophiles, meaning harsh reaction conditions would be necessary. masterorganicchemistry.comassets-servd.host However, their directing effects are convergent. The sulfonamide group directs meta to positions C3 and C5. The nitro group directs meta to positions C1 and C5. The activating tert-butyl group directs ortho to positions C3 and C5, and para to position C1. All three groups direct an incoming electrophile to the C5 position. Despite the strong deactivation, the consensus of the directing effects suggests that if an EAS reaction were to occur, it would happen selectively at C5.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
Substituent (Position)TypeDirecting EffectFavored Positions for Substitution
-SO₂NH₂ (C1)Deactivatingmeta-directorC3, C5
-NO₂ (C3)Strongly Deactivatingmeta-directorC1, C5
-C(CH₃)₃ (C4)Activatingortho, para-directorC3, C5 (ortho); C1 (para)
Predicted Outcome Substitution at C5 (if reaction occurs)

Cross-Coupling Reactions and Diversification of the Scaffold

Modern cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov However, these reactions typically require an electrophilic partner bearing a suitable leaving group, such as a halide (Br, I) or a triflate. The parent molecule, this compound, lacks such a group and is therefore not a direct substrate for these transformations.

Diversification of the scaffold via cross-coupling can be achieved through a two-step sequence starting from the amino derivative, 3-amino-4-tert-butylbenzene-1-sulfonamide .

Diazotization-Halogenation : As described in section 5.2.2, the amine can be converted to a diazonium salt and subsequently transformed into an aryl halide (e.g., 3-bromo-4-tert-butylbenzene-1-sulfonamide or 3-iodo-4-tert-butylbenzene-1-sulfonamide) via the Sandmeyer reaction.

Cross-Coupling : The resulting aryl halide can then be used as a substrate in various palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkyne groups at the C3 position, significantly increasing the molecular complexity and diversity of the scaffold.

This strategy highlights how the initial reduction of the nitro group is pivotal for enabling a much broader range of synthetic modifications.

Applications in Organic Synthesis as a Building Block

This compound, primarily through its reduced amino-derivative, serves as a valuable building block in organic and medicinal chemistry. ajchem-b.comajchem-b.com The sulfonamide functional group is a privileged scaffold found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and carbonic anhydrase inhibitors. nih.govnih.gov

The synthetic utility of this compound stems from its capacity to be transformed into 3-amino-4-tert-butylbenzene-1-sulfonamide . This intermediate provides a platform for:

Scaffold Elaboration : The amine serves as a reactive handle for building larger, more complex molecules, such as heterocyclic systems or libraries of compounds for drug discovery. mdpi.com

Introduction of a Substituted Sulfonamide Moiety : The entire 3-amino-4-tert-butylphenylsulfonamide unit can be incorporated into target molecules, providing a specific substitution pattern that can be used to fine-tune biological activity and physicochemical properties.

Combinatorial Chemistry : Following conversion to a more versatile intermediate (e.g., an aryl halide), the scaffold can be used in parallel synthesis to generate a large number of diverse analogues for structure-activity relationship (SAR) studies.

Precursor for Complex Sulfonamide-Containing Molecules

The strategic placement of functional groups on the this compound ring system makes it an ideal starting material for the synthesis of a diverse array of complex molecules. The presence of the nitro group ortho to the sulfonamide is particularly significant, as it can be readily transformed into an amino group, which then opens up a plethora of subsequent chemical modifications.

One of the most common and critical transformations of this compound is the catalytic reduction of the nitro group to form 3-amino-4-tert-butylbenzenesulfonamide. This reaction is typically achieved with high efficiency using various reducing agents, such as hydrogen gas with a palladium catalyst, or metal-based reagents like tin(II) chloride in an acidic medium. The resulting amino-sulfonamide is a key building block for the synthesis of heterocyclic systems and other biologically relevant scaffolds.

The newly formed amino group can undergo a wide range of reactions, including:

Diazotization followed by Sandmeyer or related reactions: This allows for the introduction of a variety of substituents, such as halogens, cyano, or hydroxyl groups, in place of the amino group.

Acylation and sulfonation: Reaction with acyl chlorides or sulfonyl chlorides can introduce new amide or sulfonamide linkages, extending the molecular framework.

Condensation reactions: The amino group can react with carbonyl compounds to form imines or enamines, which can then be further manipulated or participate in cyclization reactions to form heterocyclic rings.

These transformations are instrumental in the synthesis of compounds with potential pharmaceutical applications, where the sulfonamide moiety often plays a crucial role in the molecule's biological activity.

Role in Multi-step Synthetic Pathways

The utility of this compound extends beyond its role as a simple precursor, often featuring as a critical intermediate in longer, more complex multi-step synthetic sequences. The tert-butyl group, while sterically demanding, provides regiochemical control in subsequent electrophilic aromatic substitution reactions and can enhance the solubility of intermediates in organic solvents.

A hypothetical, yet chemically plausible, multi-step synthesis illustrating the utility of this compound could involve the initial reduction of the nitro group, followed by a sequence of reactions to construct a fused heterocyclic system. For example, the resulting 3-amino-4-tert-butylbenzenesulfonamide could be reacted with a dicarbonyl compound to form a quinoxaline or a similar heterocyclic core. The sulfonamide group could then be N-alkylated or N-arylated to introduce further diversity.

Below is a table summarizing the potential transformations and subsequent products that can be derived from this compound in multi-step syntheses.

Starting MaterialReagents and ConditionsIntermediate/ProductPotential Application
This compoundH₂, Pd/C or SnCl₂/HCl3-amino-4-tert-butylbenzenesulfonamidePrecursor for heterocycles
3-amino-4-tert-butylbenzenesulfonamideNaNO₂, HCl then CuX3-halo-4-tert-butylbenzenesulfonamideBuilding block for substituted aromatics
3-amino-4-tert-butylbenzenesulfonamideAcyl chloride, pyridine3-acetamido-4-tert-butylbenzenesulfonamideIntermediate for further functionalization
3-amino-4-tert-butylbenzenesulfonamide1,2-dicarbonyl compound, acid catalystFused heterocyclic sulfonamides (e.g., quinoxalines)Exploration of new chemical space for drug discovery

The ability to perform these transformations sequentially allows for the systematic construction of complex molecular targets with a high degree of control over the final structure. The journey from the initial nitro-sulfonamide to a complex, multi-functionalized molecule highlights the strategic importance of this compound in the toolkit of a synthetic organic chemist.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-tert-butyl-3-nitrobenzene-1-sulfonamide with high purity?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves multi-step reactions, including sulfonation, nitration, and amidation. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) are often used to stabilize intermediates and facilitate nucleophilic substitution reactions .
  • Reaction Temperature : Controlled temperatures (e.g., 0–25°C) prevent side reactions like over-nitration or decomposition.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures high purity (>95%) .
    Experimental Design : Use a factorial design (e.g., 2³ design) to optimize variables like molar ratios, temperature, and reaction time, minimizing experimental runs while maximizing yield .

Q. How can researchers characterize the structural and functional groups of this compound?

Methodological Answer: Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies tert-butyl protons (δ ~1.3 ppm) and aromatic protons adjacent to nitro/sulfonamide groups (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (NO₂ stretch) validate functional groups.
    Advanced Tip : Pair with X-ray crystallography for unambiguous structural confirmation if single crystals are obtainable .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Nitro groups may pose explosion risks under high heat (>200°C).
  • Photostability : Store in amber vials to prevent nitro-to-nitrite photodegradation.
  • Hygroscopicity : Use desiccants or inert-atmosphere storage if the compound is moisture-sensitive .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs sulfonamide reactivity toward meta positions .
  • Reaction Path Search : Tools like GRRM or AFIR simulate reaction pathways, identifying intermediates and transition states.
    Case Study : ICReDD’s workflow combines quantum calculations, machine learning, and experimental validation to accelerate reaction discovery .

Q. How should researchers resolve contradictions in bioactivity data for sulfonamide derivatives like this compound?

Methodological Answer:

  • Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or trends. Use tools like R or Python for regression analysis.
  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) to isolate confounding variables .
  • Mechanistic Studies : Employ kinetic assays or crystallography to confirm target binding vs. off-target effects .

Q. What advanced techniques enable the study of this compound’s interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes at atomic resolution .

Q. How can researchers design experiments to explore the environmental fate of this compound?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV-Vis light in aqueous solutions, analyzing degradation products via LC-MS .
  • Soil Sorption Experiments : Use batch equilibrium methods to determine partition coefficients (Kd) across soil types.
  • QSAR Modeling : Predict biodegradability or toxicity using quantitative structure-activity relationship models .

Q. What strategies improve the scalability of this compound synthesis without compromising yield?

Methodological Answer:

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer and reduce batch variability.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progress for real-time adjustments.
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.